2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one
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Overview
Description
2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one typically involves multiple steps. One common method starts with the preparation of 5-bromo-1-methyl-2-oxoindole, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce indole derivatives with altered functional groups .
Scientific Research Applications
2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-2-oxoindole: A precursor in the synthesis of the target compound.
2-Methylphenylquinazolin-4-one: Another related compound with similar structural features.
Uniqueness
2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one is unique due to its specific combination of indole and quinazolinone moieties, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-[(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O2/c1-15-7-3-6-10-21(15)29-23(27-20-9-5-4-8-17(20)25(29)31)14-19-18-13-16(26)11-12-22(18)28(2)24(19)30/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIAAZOZCCDHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=C4C5=C(C=CC(=C5)Br)N(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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